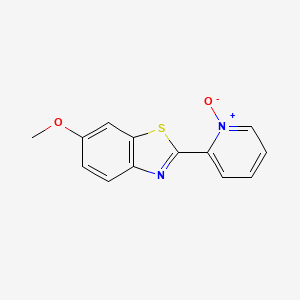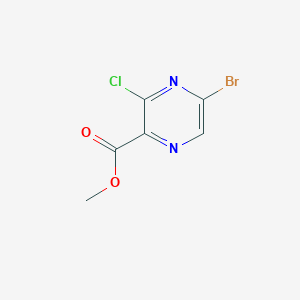
Ethyl 3-(3,3-dimethylbutanoylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3,3-dimethylbutanoylamino)propanoate is a chemical compound classified as an ester. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is known for its diverse properties and applications, including its use as a plasticizer and an insect repellent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,3-dimethylbutanoylamino)propanoate typically involves the esterification of 3-(3,3-dimethylbutanoylamino)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of a high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(3,3-dimethylbutanoylamino)propanoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: 3-(3,3-dimethylbutanoylamino)propanoic acid and ethanol.
Reduction: 3-(3,3-dimethylbutanoylamino)propanol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3,3-dimethylbutanoylamino)propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential as an insect repellent and its effects on various biological systems.
Medicine: Explored for its potential therapeutic properties and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of ethyl 3-(3,3-dimethylbutanoylamino)propanoate as an insect repellent is believed to involve the disruption of the sensory perception of insects. The compound likely interferes with the olfactory receptors of insects, making it difficult for them to locate their targets. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(3,3-dimethylbutanoylamino)propanoate can be compared with other esters and insect repellents:
Ethyl butylacetylaminopropionate: Another ester with similar insect repellent properties.
Methyl butyrate: An ester known for its pleasant odor, used in flavoring and fragrances.
Isopropyl butyrate: An ester used in perfumes and as a flavoring agent
This compound is unique due to its specific structure and combination of properties, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C11H21NO3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
ethyl 3-(3,3-dimethylbutanoylamino)propanoate |
InChI |
InChI=1S/C11H21NO3/c1-5-15-10(14)6-7-12-9(13)8-11(2,3)4/h5-8H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
VQSWCAGXNAZDCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCNC(=O)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13869012.png)
![2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid](/img/structure/B13869014.png)





![tert-butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate](/img/structure/B13869078.png)
![4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13869080.png)

![1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid](/img/structure/B13869090.png)

![3-Iodo-7-methylpyrrolo[2,3-b]pyridine](/img/structure/B13869110.png)

